(1R,2R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R,5R,6S)-9-Oxatricyclo[42102,5]non-7-en-3-ol is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol typically involves the use of enantioselective construction techniques. One common method includes the use of norbornadiene as a starting material, which undergoes a series of reactions to form the desired tricyclic structure . The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1R,2R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
(1R,2R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For example, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-aza-tricyclo[4.2.1.0(2,5)]non-7-en-4-one: Shares a similar tricyclic structure but differs in functional groups and stereochemistry.
Norbornadiene derivatives: These compounds have a related bicyclic structure and are often used as starting materials in the synthesis of tricyclic compounds.
Uniqueness
(1R,2R,5R,6S)-9-Oxatricyclo[4.2.1.02,5]non-7-en-3-ol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(1R,2R,5R,6S)-9-oxatricyclo[4.2.1.02,5]non-7-en-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2/c9-5-3-4-6-1-2-7(10-6)8(4)5/h1-2,4-9H,3H2/t4-,5?,6-,7+,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSJCPJKJROARM-XFTZRPCESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C=CC(C2C1O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]3C=C[C@H]([C@H]2C1O)O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.